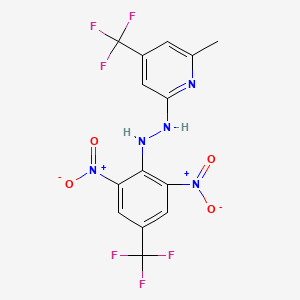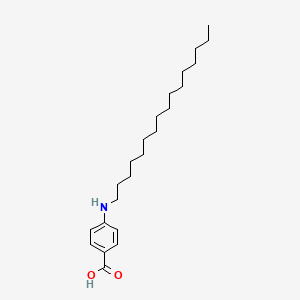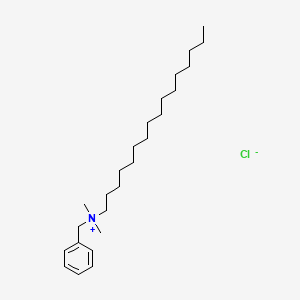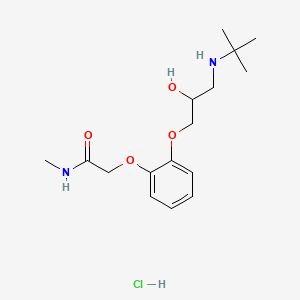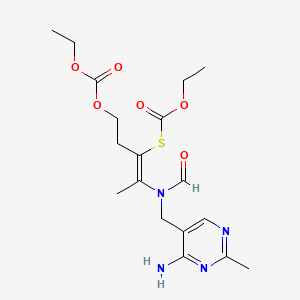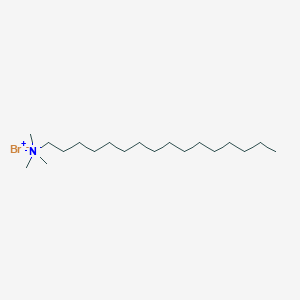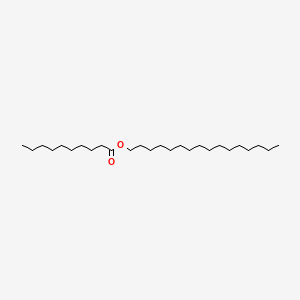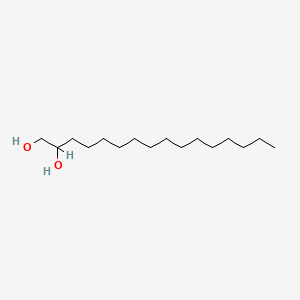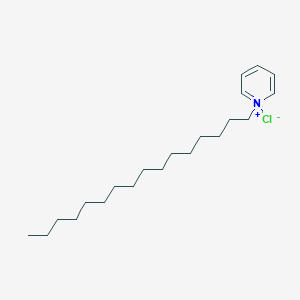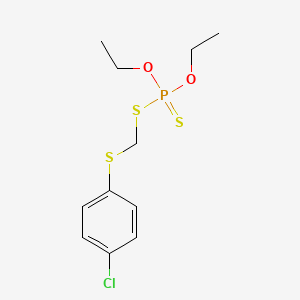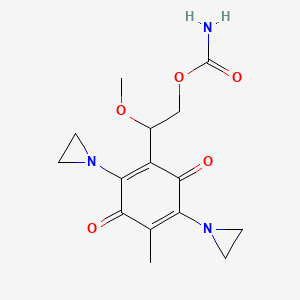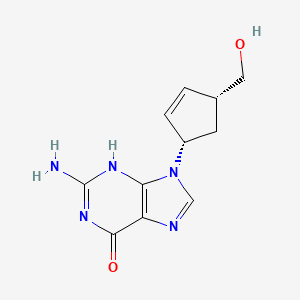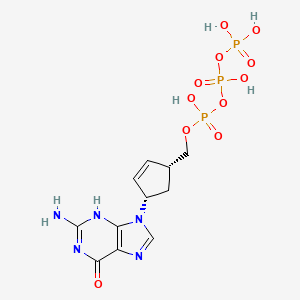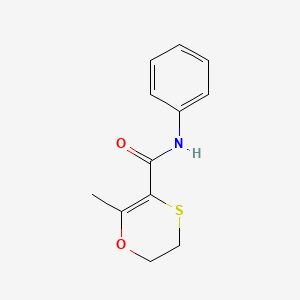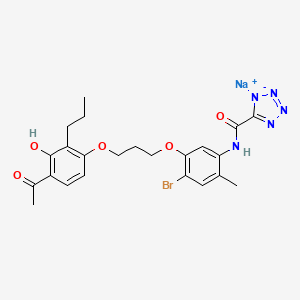
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cgp 33304 is a dual leukotriene receptor antagonists and phospholipase A2 inhibiting agent. It may prevent hypoxia secondary to leukotriene induced bronchoconstriction in shock states. CGP 33304 has potential to be an useful therapeutic agent in acute ischemic disorders including traumatic shock.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been utilized in the synthesis of various chemical structures, showcasing its versatility in chemical reactions. For instance, its derivatives have been synthesized and characterized using different analytical methods like IR, NMR, and Mass Spectrometry, demonstrating their potential in chemical research and drug development (Talupur, Satheesh, & Chandrasekhar, 2021).
Biological Evaluation and Molecular Docking Studies
- The compound and its derivatives have been subjected to biological evaluation and molecular docking studies. These studies are crucial for understanding the biological activities of chemical compounds and their potential therapeutic applications. The results from such investigations provide insights into the compound's interaction with biological targets, which is essential in drug discovery (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Activity
- Compounds synthesized from N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide have been evaluated for their antimicrobial activity. This indicates the potential use of these compounds in developing new antimicrobial agents, which is significant given the growing concern over antibiotic resistance (Pitucha et al., 2011).
Application in Material Science
- Derivatives of this compound have been used in material science, particularly in enhancing the properties of polymers like Polyoxymethylene (POM). This application is vital in industries such as automotive, where materials with specific properties are required (Park et al., 2012).
Potential in Anticancer Research
- Some derivatives have shown potential in anticancer research, particularly in cytotoxic activity against cancer cells. This area of research is crucial in the ongoing search for more effective and targeted cancer therapies (Hassan, Hafez, & Osman, 2014).
Eigenschaften
CAS-Nummer |
111130-14-4 |
|---|---|
Produktname |
N-(3-(3-(4-Acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide |
Molekularformel |
C23H25BrN5NaO5 |
Molekulargewicht |
554.4 g/mol |
IUPAC-Name |
sodium;N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-bromo-2-methylphenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxamide |
InChI |
InChI=1S/C23H26BrN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1 |
InChI-Schlüssel |
RODQJMRHNNVXAG-UHFFFAOYSA-M |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Br.[Na+] |
Kanonische SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Br.[Na+] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
111130-14-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CGP 33304 CGP-33304 N (3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-bromo-6-methylphenyl)-1H-tetrazole-5-carboxamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



